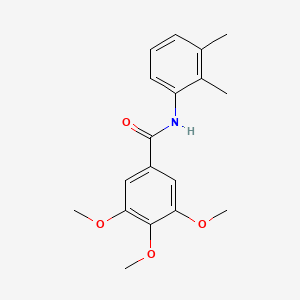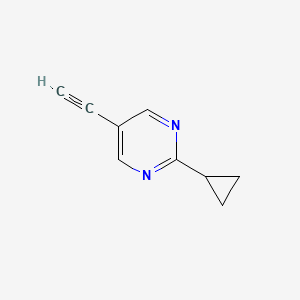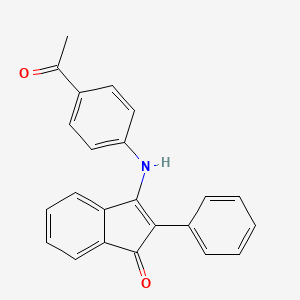![molecular formula C15H13NO B2940230 4-[(2-Methylphenyl)methoxy]benzonitrile CAS No. 172167-22-5](/img/structure/B2940230.png)
4-[(2-Methylphenyl)methoxy]benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-[(2-Methylphenyl)methoxy]benzonitrile” is a chemical compound with the CAS Number 172167-22-5 . It has a molecular weight of 223.27 and its IUPAC name is 4-[(2-methylbenzyl)oxy]benzonitrile .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C15H13NO/c1-12-4-2-3-5-14(12)11-17-15-8-6-13(10-16)7-9-15/h2-9H,11H2,1H3 . This indicates that the molecule consists of 15 carbon atoms, 13 hydrogen atoms, and 1 oxygen atom.Physical And Chemical Properties Analysis
The melting point of “this compound” is between 79 - 81 degrees Celsius . The compound is solid in its physical form .科学的研究の応用
Luminescent Materials and Liquid Crystals
Research by Ahipa et al. (2014) has contributed to the development of new luminescent materials based on benzonitrile derivatives. These compounds, featuring a methoxy pyridine, benzonitrile, and alkoxy benzene structure, exhibit unique liquid crystalline behavior and luminescent properties, making them promising candidates for blue-emitting materials and electronic devices. The study investigates their synthesis, characterization, and physical properties, including liquid crystalline phases and optical emissions, highlighting their potential in material science and optoelectronics (Ahipa, Kumar, Rao, Prasad, & Adhikari, 2014).
Photoinduced Intramolecular Charge Transfer
Yang et al. (2004) explored the photochemical behaviors of trans-4-(N-arylamino)stilbene derivatives, demonstrating how the presence of methoxy, methoxycarbonyl, or cyano substituents can influence the formation of twisted intramolecular charge transfer (TICT) states. This study provides insights into the substituent-dependent electronic properties of benzonitrile derivatives, offering valuable information for the design of photo-responsive materials and the understanding of photochemical processes in organic molecules (Yang, Liau, Wang, & Hwang, 2004).
Biosynthetic Applications
Research on the biosynthetic pathways of phenylphenalenone phytoalexins in plants like Musa acuminata reveals the role of methoxylated benzonitrile derivatives in natural product synthesis. This work by Otálvaro et al. (2010) sheds light on the enzymatic processes leading to the formation of methoxylated metabolites, offering perspectives on natural product chemistry and the biosynthesis of complex organic molecules (Otálvaro, Jitsaeng, Munde, Echeverri, Quiñones, & Schneider, 2010).
Fluorescent Contrast Agents for Medical Imaging
Gibbs-Strauss et al. (2011) developed novel nerve-highlighting fluorescent contrast agents for surgical applications. These agents, based on benzonitrile derivatives, can cross physiological barriers and render myelinated nerves fluorescent, aiding in nerve-sparing surgical procedures. This research underscores the potential of benzonitrile derivatives in biomedical imaging and surgical guidance, contributing to the advancement of medical imaging technologies (Gibbs-Strauss, Nasr, Fish, Khullar, Ashitate, Siclovan, Johnson, Barnhardt, Hehir, & Frangioni, 2011).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed or in contact with skin . The hazard statements associated with it are H302, H312, and H332 . As a precaution, it is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .
作用機序
Mode of Action
The exact mode of action of 4-[(2-Methylphenyl)methoxy]benzonitrile is currently unknown due to the lack of specific studies on this compound . Based on its chemical structure, it may undergo various chemical reactions such as free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
It’s possible that this compound could influence pathways involving aromatic compounds, given its structural features .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the activity and stability of this compound .
特性
IUPAC Name |
4-[(2-methylphenyl)methoxy]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO/c1-12-4-2-3-5-14(12)11-17-15-8-6-13(10-16)7-9-15/h2-9H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJVQYBIHEFZZEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole](/img/structure/B2940149.png)


![2-[(2-Nitro-4-{[4-(2-pyrimidinyl)piperazino]methyl}phenyl)sulfanyl]-1,3-benzothiazole](/img/structure/B2940154.png)
![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2940158.png)



![1,5-Dimethylspiro[1,2,4,5-tetrahydro-2-benzazepine-3,1'-cyclohexane];hydrochloride](/img/structure/B2940165.png)
![5-ethyl-2-phenyl-7-(4-(thiophene-2-carbonyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2940166.png)

![N-(2-fluorophenyl)-1-(4-fluorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2940169.png)
